DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
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Overview
Description
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridylamino group and a carbothioyl group attached to an isophthalate backbone. This compound is of interest due to its potential reactivity and applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isophthalate Core: The synthesis begins with the preparation of the isophthalate core, which can be achieved through the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst.
Introduction of the Pyridylamino Group: The next step involves the introduction of the pyridylamino group through a nucleophilic substitution reaction. This can be done by reacting the isophthalate ester with 2-aminopyridine under basic conditions.
Addition of the Carbothioyl Group: The final step is the addition of the carbothioyl group, which can be achieved through a thiocarbonylation reaction using a suitable thiocarbonyl donor such as thiophosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylamino or carbothioyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The pyridylamino group can form hydrogen bonds or coordinate with metal ions, while the carbothioyl group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-AMINOISOPHTHALATE: This compound has a similar isophthalate core but lacks the pyridylamino and carbothioyl groups.
DIMETHYL 5-{[(DIPHENYLACETYL)AMINO]CARBOTHIOYL}AMINOISOPHTHALATE: This compound has a similar structure but with a diphenylacetyl group instead of the pyridylamino group.
Uniqueness
DIMETHYL 5-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to the presence of both the pyridylamino and carbothioyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
dimethyl 5-(pyridin-2-ylcarbamothioylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-22-14(20)10-7-11(15(21)23-2)9-12(8-10)18-16(24)19-13-5-3-4-6-17-13/h3-9H,1-2H3,(H2,17,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCSHAOJYSSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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